Disodium cyanodithioimidocarbonate
Overview
Description
Disodium cyanodithioimidocarbonate is a chemical compound with distinct molecular structure and properties. It is synthesized and characterized in various forms, particularly in relation to its complexes and reactions.
Synthesis Analysis
- A synthesis method for disodium cyanodithioimidocarbonate and related compounds involves nucleophilic thiolation with elemental sulfur starting from substituted acetonitrile, offering an alternative to traditional methods (Hoepping, Mengel, & Mayer, 1998).
Molecular Structure Analysis
- The molecular structure of cyanodithioimidocarbonate complexes, such as [PPh4]2[M(C2N2S2)2] and [Pt(C2N2S2)(PR3)2], showcases bidentate ligand characteristics with planar symmetry. The dimeric complexes exhibit a cubane-like geometry, highlighting the versatility of the cyanodithioimidocarbonate ligand in forming different structural geometries (Burchell, Aucott, Milton, Slawin, & Woollins, 2004).
Chemical Reactions and Properties
- Cyanodithioimidocarbonate ligands are reactive in forming complexes with various metals. The ligands show S,S bidentate coordination in monomeric complexes, with the CN group coplanar with the CS2 group (Burchell et al., 2004).
- Additionally, reactions involving carbon-cyano bond cleavage, as seen in the synthesis of arylboronic esters from aryl cyanides, showcase the chemical reactivity of cyano-containing compounds (Tobisu, Kinuta, Kita, Rémond, & Chatani, 2012).
Physical Properties Analysis
- The physical properties of disodium cyanodithioimidocarbonate-related compounds are diverse, as seen in the study of polyacetylenes containing cyano or methoxy tails. These compounds exhibit unique properties such as liquid crystallinity and temperature-dependent molecular alignments (Kong & Tang, 1998).
Chemical Properties Analysis
- The chemical properties of disodium cyanodithioimidocarbonate derivatives include their behavior as ligands in various metal complexes. These properties are influenced by the ligand's planar symmetry and bidentate coordination, leading to diverse reactivity and complex formation (Burchell et al., 2004).
Scientific Research Applications
Disodium Tetracarbonylferrate(–II) in Catalysis : Yamashita et al. (1976) discussed the use of Disodium tetracarbonylferrate(–II) as an efficient catalyst for the dismutation of aromatic aldehydes to esters and for aldol-condensation products from aliphatic aldehydes (Yamashita, Watanabe, Mitsudo, & Takegami, 1976).
Sodium Terephthalate in Energy Storage : Park et al. (2012) synthesized Disodium terephthalate derivatives for use as anode materials in Na-ion batteries, highlighting their excellent electrochemical performance and potential as candidates for energy storage (Park, Shin, Woo, Choi, Shin, Oh, Lee, & Hong, 2012).
Disodium Pyridine‐2,5‐Dicarboxylate in Battery Technology : Padhy et al. (2018) explored disodium pyridine‐2,5‐dicarboxylate (Na2PDC) as a potential anode for organic sodium‐ion batteries, demonstrating its high reversible capacity and excellent cyclability (Padhy, Chen, Lüder, Reddy Gajella, Manzhos, & Balaya, 2018).
Disodium Cromoglycate in Medical Treatments : Studies on disodium cromoglycate have shown its efficacy in treating systemic mastocytosis, inhibiting activation of human inflammatory cells, and in the treatment of allergic diseases (Soter, Austen, & Wasserman, 1979; Kay, Walsh, Moqbel, Macdonald, Nagakura, Carroll, & Richerson, 1987).
Safety And Hazards
properties
IUPAC Name |
disodium;cyanoiminomethanedithiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S2.2Na/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDIXEXNLJMBJO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C([S-])[S-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2Na2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034423 | |
Record name | Disodium cyanodithioimidocarbonate | |
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Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Disodium cyanodithioimidocarbonate is a clear to orangish liquid with distinct odor. Irritates skin and eyes., Orange liquid with a pungent odor of ammonia; [HSDB] | |
Record name | DISODIUM CYANODITHIOIMIDOCARBONATE | |
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Record name | Disodium cyanodithioamideocarbonate | |
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Boiling Point |
109 °C | |
Record name | DISODIUM CYANODITHIOAMIDEOCARBONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6946 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2719 kg/cu m | |
Record name | DISODIUM CYANODITHIOAMIDEOCARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6946 | |
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Vapor Pressure |
0.00000916 [mmHg], 9.16X10-6 mm Hg @ 25 °C | |
Record name | Disodium cyanodithioamideocarbonate | |
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Record name | DISODIUM CYANODITHIOAMIDEOCARBONATE | |
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Product Name |
Disodium cyanodithioimidocarbonate | |
Color/Form |
Vivid orange/strong orange liquid | |
CAS RN |
138-93-2 | |
Record name | DISODIUM CYANODITHIOIMIDOCARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18142 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Disodium cyanodithioimidocarbonate | |
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Record name | Disodium cyanodithioimidocarbonate | |
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Record name | Disodium cyanodithiocarbamate | |
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Record name | DISODIUM CYANODITHIOIMIDOCARBONATE | |
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Record name | DISODIUM CYANODITHIOAMIDEOCARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6946 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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